1-Chloro-5-(phenethylamino)anthracene-9,10-dione
Description
1-Chloro-5-(phenethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the first position, a phenethylamino group at the fifth position, and two ketone groups at the ninth and tenth positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Properties
IUPAC Name |
1-chloro-5-(2-phenylethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO2/c23-17-10-4-8-15-19(17)21(25)16-9-5-11-18(20(16)22(15)26)24-13-12-14-6-2-1-3-7-14/h1-11,24H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQMHZFQZHKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-5-(phenethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The phenethylamino group is introduced at the fifth position through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Chloro-5-(phenethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-5-(phenethylamino)anthracene-9,10-dione has several scientific research applications:
Biology: The compound’s photophysical properties make it useful in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 1-Chloro-5-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. Upon absorption of light, the compound can undergo electronic transitions that result in the generation of reactive oxygen species. These reactive species can induce cellular damage, making the compound useful in photodynamic therapy. The specific molecular pathways involved depend on the cellular context and the presence of other interacting molecules .
Comparison with Similar Compounds
1-Chloro-5-(phenethylamino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it suitable for different applications.
1-Amino-5-chloroanthraquinone: Similar in structure but with an amino group instead of a phenethylamino group, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
